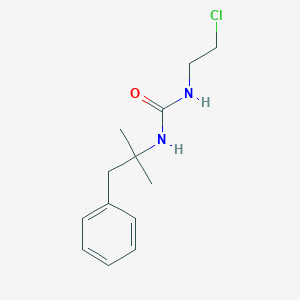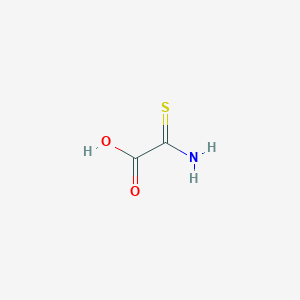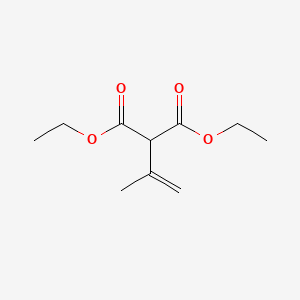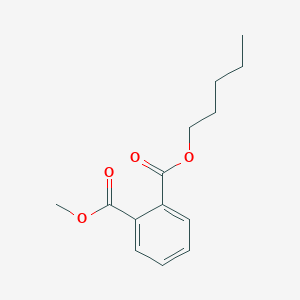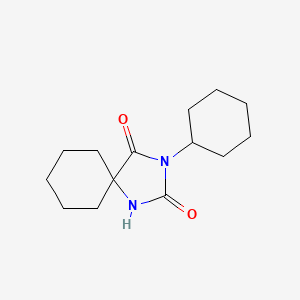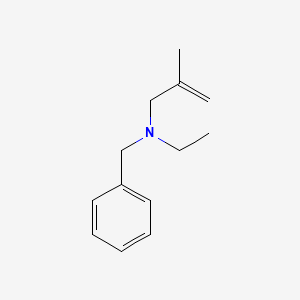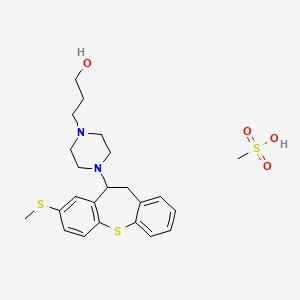
Oxyprothepin mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxyprothepin mesylate is a chemical compound with the molecular formula C22H28N2OS2.CH4O3S and a molecular weight of 496.706 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is a mesylate salt form, which enhances its solubility and stability .
Méthodes De Préparation
The synthesis of Oxyprothepin mesylate involves several steps, starting with the preparation of the parent compound, Oxyprothepin. The synthetic route typically includes the following steps:
Formation of the Parent Compound: The synthesis begins with the preparation of 1-Piperazinepropanol, 4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-.
Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Oxyprothepin mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group (OSO2CH3) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Applications De Recherche Scientifique
Oxyprothepin mesylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxyprothepin mesylate involves its interaction with specific molecular targets. The mesylate group enhances the compound’s solubility and stability, allowing it to effectively interact with its targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Oxyprothepin mesylate can be compared with other mesylate compounds, such as:
Methanesulfonate (Mesylate): Commonly used as a leaving group in organic synthesis.
This compound is unique due to its specific structure and the presence of the piperazinepropanol moiety, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its potential and expand its uses in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
34775-83-2 |
|---|---|
Formule moléculaire |
C23H32N2O4S3 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
SBLPVDLCAZOCIQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


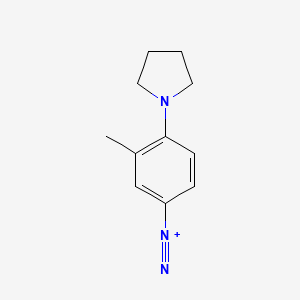
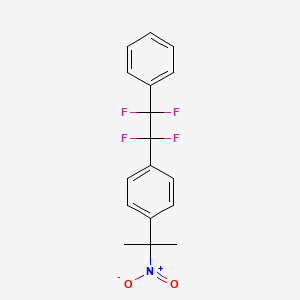
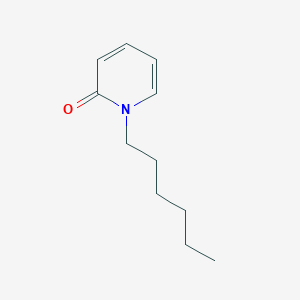
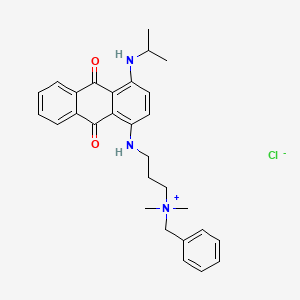
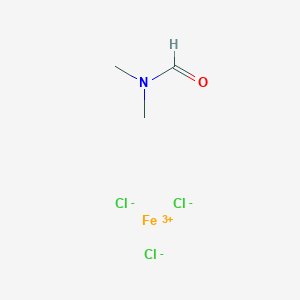
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
